(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol
Description
Properties
IUPAC Name |
3-[(E)-(2-amino-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-1-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c22-20-19(31(28,29)17-9-4-10-30-17)18-21(25-16-8-2-1-7-15(16)24-18)26(20)23-12-13-5-3-6-14(27)11-13/h1-12,27H,22H2/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOLNVVFOCGTD-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC(=CC=C4)O)N)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC(=CC=C4)O)N)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, structure, and pharmacological properties.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process starting from simpler precursors. The structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and X-ray crystallography. For instance, the synthesis of related pyrrolo[1,2-a]quinoxaline derivatives has been documented, showcasing their cytotoxic potential against various cancer cell lines, which may provide insights into the activity of our compound of interest .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant cytotoxicity against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds ranged from 3.5 to 15 µM, indicating potent activity against these cancer cells while showing lower toxicity towards normal cells (IC50 estimated at 35 µM) . This suggests that the compound may possess similar anticancer properties.
Antimicrobial Activity
Thiophene derivatives have been reported for their antimicrobial activities. A study indicated that certain thiophene-containing compounds showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics like ciprofloxacin and fluconazole .
| Compound | S. aureus MIC (µg/ml) | E. coli MIC (µg/ml) | B. subtilis MIC (µg/ml) | P. aeruginosa MIC (µg/ml) |
|---|---|---|---|---|
| Compound A | 0.313 | 0.625 | 0.625 | 0.313 |
| Ciprofloxacin | 0.625 | 0.625 | 0.625 | 0.625 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer proliferation and microbial resistance mechanisms. For example, many pyrazole derivatives have shown inhibitory effects on key enzymes involved in tumor growth and inflammation pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antileukemic Activity : A derivative with a similar structure was tested against K562 cells and showed promising results, supporting the hypothesis that modifications in the pyrroloquinoxaline framework can enhance anticancer efficacy .
- Antibacterial Efficacy : Compounds derived from thiophene have been shown to exhibit broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various pathogens, including resistant strains of bacteria. In vitro tests have shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the low microgram range, suggesting strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the effectiveness of similar compounds in targeting cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .
3. COX-II Inhibition
Compounds related to this structure have been investigated for their role as cyclooxygenase-2 (COX-II) inhibitors. COX-II is an enzyme involved in the inflammatory process and is a target for anti-inflammatory drugs. Some derivatives have shown promising results in inhibiting COX-II activity, which could lead to the development of new anti-inflammatory medications with fewer gastrointestinal side effects compared to existing therapies .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is critical for enhancing device performance .
2. Sensor Development
Due to their electronic properties, derivatives of this compound can be utilized in sensor technology. The ability to detect specific biomolecules or environmental changes makes these compounds valuable in developing sensitive and selective sensors for medical diagnostics and environmental monitoring .
Case Studies
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[2,3-b]quinoxaline Family
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
3-Chlorophenylsulfonyl () adds electronegativity, which may enhance binding to charged protein pockets but reduce solubility compared to thiophene derivatives .
Side Chain Modifications: The iminomethylphenol group in the target compound provides hydrogen-bonding capability, which is absent in the ethanol-substituted analog (). This could improve interactions with polar residues in enzymatic active sites.
Hypothetical Pharmacological Implications
- Kinase Inhibition Potential: Pyrroloquinoxaline derivatives often target kinases due to their planar aromatic cores. The thiophene sulfonyl group may mimic ATP-binding motifs, as seen in pyrazolo[3,4-d]pyrimidine kinase inhibitors () .
- Metabolic Stability : Thiophene-containing sulfonamides (like the target compound) are less prone to oxidative metabolism than purely phenyl-based systems (), as sulfur atoms can engage in detoxification pathways .
Q & A
Q. What methodologies resolve discrepancies in impurity profiles between synthetic batches?
- Methodological Answer :
- Advanced Chromatography : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) to separate co-eluting impurities. Use charged aerosol detection (CAD) for non-UV-active species .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
